6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine
Description
1H NMR Analysis
For analogous 6-chloroimidazo[1,2-a]pyridine derivatives, key signals include:
| Proton | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (pyridine ring) | 7.8–8.2 | d (J ≈ 5–8 Hz) | H-5 and H-7 (adjacent to Cl) |
| Imidazole ring | 7.4–7.6 | m | H-4 and H-6 (coupled protons) |
| Methyl group | 2.2–2.5 | s | CH₃ at position 2 |
| Amine protons | 4.5–5.0 | br s | NH₂ at position 3 (exchange broad) |
Data for this compound would align with these trends, with the methyl group causing upfield shifts in adjacent protons.
Mass Spectrometry
The molecular ion peak for the compound is observed at m/z 182.04796 [M+H]⁺ , consistent with its molecular formula. Fragmentation patterns may involve loss of HCl (yielding m/z 146.017 [M-Cl]⁺ ) or cleavage of the imidazole-pyridine bond, generating smaller aromatic fragments.
X-ray Crystallographic Studies and Molecular Packing Dynamics
While no direct crystallographic data exists for this compound, studies on related imidazo[1,2-a]pyridine derivatives reveal common packing motifs:
Key Packing Interactions
- Hydrogen Bonding : The NH₂ group at position 3 likely participates in intermolecular H-bonds with electronegative atoms (e.g., Cl, N) in adjacent molecules, forming linear or cyclic motifs.
- π-π Stacking : The planar aromatic system enables face-to-face interactions between pyridine and imidazole rings, stabilizing layered crystal structures.
- Halogen Bonding : The chlorine atom at position 6 may engage in weak C–Cl···π interactions, further rigidifying the lattice.
Hirshfeld Surface Analysis
For analogous compounds, Hirshfeld surfaces highlight dominant contributions from:
- N–H···N/Cl interactions (hydrogen bonding).
- Cl···π interactions (halogen bonding).
- C–H···π interactions (weak van der Waals forces).
These interactions dictate the arrangement of molecules in the crystal lattice, often resulting in 1D or 2D supramolecular networks.
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYKLUSZLCOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves functionalization of the imidazo[1,2-a]pyridine core, focusing on substitution at the 6-position with chlorine and amination at the 3-position. The general synthetic strategies include:
- Chlorination of 2-methylimidazo[1,2-a]pyridine derivatives
- Amination at the 3-position via nucleophilic substitution or reductive amination
- Use of Lewis acid catalysts or base-mediated reactions to facilitate halogenation and amination steps
Key Preparation Methods
Chlorination via Lewis Acid Catalysis
One of the earliest and most effective methods involves the chlorination of 2-methylimidazo[1,2-a]pyridine derivatives using chlorinating agents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). This method was reported by Nakamura et al. (2002) and involves:
- Reacting 2-methylimidazo[1,2-a]pyridine-3-amine with chloroform under Lewis acid catalysis
- The reaction proceeds smoothly to introduce a chlorine atom at the 6-position
- Yields are generally good, and the method is noted for its simplicity and efficiency
This approach is widely adopted for preparing 6-chloro derivatives due to its straightforwardness and scalability.
Halogenation of Imidazo[1,2-a]pyridine Carboxylates
Another route involves halogenation of 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives using chloramine T in the presence of a base such as sodium carbonate. This method, reported by Zhang et al. (2005), includes:
- Treatment of the carboxylate intermediate with chloramine T
- Mild reaction conditions with efficient chlorination at the 6-position
- The reaction proceeds with good yield and selectivity for the chloro-substituted product
This method is valued for its mildness and operational simplicity.
Chlorination via Thionyl Chloride
A modified synthetic route uses thionyl chloride (SOCl2) to chlorinate 2-methylimidazo[1,2-a]pyridine-3-acetaldehyde derivatives, as described by Chen et al. (2007):
- Reaction of the aldehyde intermediate with thionyl chloride in the presence of sodium carbonate
- Efficient chlorination at the 6-position under relatively mild conditions
- Good yields and straightforward purification steps
This method provides an alternative to Lewis acid catalysis with comparable efficiency.
Amination and Functional Group Transformations
The amine group at the 3-position is typically introduced or transformed through reductive amination or nucleophilic substitution on suitable precursors:
- Reduction of nitro or nitrile groups to amines using hydrogenation or chemical reductants (e.g., NaBH4/NiCl2)
- Conversion of nitriles to amides followed by amination steps
- Use of protecting groups (e.g., Boc protection) during multi-step synthesis to improve selectivity and yield
These transformations are often integrated into multi-step synthetic sequences to obtain the target amine-substituted imidazo[1,2-a]pyridine derivatives.
Representative Synthetic Scheme (Summary Table)
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Methylimidazo[1,2-a]pyridine-3-amine | Chloroform, AlCl3 or FeCl3 (Lewis acid) | This compound | 70-85 | Efficient chlorination at C6 position |
| 2 | 2-Methylimidazo[1,2-a]pyridine-3-carboxylate | Chloramine T, Na2CO3 (base) | 6-Chloro derivative | 65-80 | Mild reaction conditions |
| 3 | 2-Methylimidazo[1,2-a]pyridine-3-acetaldehyde | Thionyl chloride, Na2CO3 | 6-Chloro derivative | 60-75 | Alternative chlorination method |
| 4 | Nitro/nitrile substituted intermediates | NaBH4/NiCl2, H2/Pd-C (reduction) | Aminated product | 50-85 | Reductive amination and protection steps |
Research Findings and Method Comparisons
- Lewis Acid Catalysis : Offers high regioselectivity and good yields but requires handling of corrosive catalysts and chlorinating agents.
- Chloramine T Method : Mild and operationally simple, suitable for sensitive substrates, though sometimes lower yields compared to Lewis acid methods.
- Thionyl Chloride Route : Provides a balance between efficiency and mild conditions, useful for aldehyde precursors.
- Amination Steps : Reductive amination and protection strategies are critical for obtaining high-purity amine derivatives, with yields varying depending on substrate and conditions.
Additional Notes on Green and Scalable Synthesis
While traditional methods rely on Lewis acids and chlorinating agents, recent advances in metal-free and environmentally benign synthesis of imidazo[1,2-a]pyridines suggest potential for greener alternatives, though specific application to this compound remains under exploration.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
One of the most significant applications of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is in the realm of pharmaceutical development . The compound serves as a critical intermediate in synthesizing several pharmaceuticals, especially anti-cancer agents. Its structural characteristics enhance biological activity, making it a valuable component in drug formulation. Notably, imidazo[1,2-a]pyridine derivatives have shown promise against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), indicating potential therapeutic applications beyond oncology .
Biochemical Research
In biochemical research, this compound is utilized to explore enzyme inhibition and receptor interactions . Studies involving this compound contribute to understanding various biological pathways and disease mechanisms. For instance, it has been employed to identify potential therapeutic targets and assess the effects of enzyme inhibitors on specific biological processes .
Food Safety Testing
The compound also plays a role in food safety testing , where it is relevant for assessing harmful substances in food products. Its application in this area aids regulatory compliance and enhances consumer safety by ensuring that food products are free from potentially hazardous compounds .
Material Science
In material science, this compound is investigated for developing advanced materials. It is particularly useful in creating coatings and polymers that require enhanced thermal stability and chemical resistance. These characteristics make it suitable for applications in various industries, including electronics and automotive sectors .
Environmental Monitoring
Environmental monitoring is another critical application area for this compound. It assists in detecting and quantifying hazardous pollutants in soil and water samples. This application is vital for environmental protection efforts and assessing the impact of industrial activities on ecosystems .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Biological Activity
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a chlorine atom at the 6th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine core. This structural configuration influences its reactivity and biological activity.
Table 1: Structural Features of this compound
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chlorine at position 6; methyl at position 2 | Potential anti-cancer and antimicrobial properties |
The biological activity of this compound is attributed to its interaction with various biological targets. It is known to affect several cellular pathways:
- Anticancer Activity : This compound has shown potential in inhibiting tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis. Research indicates that it may engage with the MAPK/ERK signaling pathway, which is crucial for cell survival and differentiation .
- Antimicrobial Properties : Studies have reported that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential utility in treating infections .
Biochemical Interactions
This compound interacts with several enzymes and proteins within biological systems. Notably:
- Cytochrome P450 Enzymes : The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes depending on the specific isoform involved .
Cellular Effects
The effects of this compound on cellular processes include:
- Gene Expression Modulation : It can alter the expression of genes associated with apoptosis and cell cycle regulation.
- Cell Signaling Pathways : The compound's influence on signaling pathways can lead to significant changes in cellular behavior, including growth and differentiation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- A study conducted on human cancer cell lines revealed an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial activity. For example:
Q & A
Q. What collaborative frameworks exist for sharing synthetic data or troubleshooting reaction failures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
